5-{[2-(2,4-Dichlorophenoxy)phenyl]methylidene}-1,3-diazinane-2,4,6-trione
Description
5-{[2-(2,4-Dichlorophenoxy)phenyl]methylidene}-1,3-diazinane-2,4,6-trione is a barbiturate-derived compound characterized by a 1,3-diazinane-2,4,6-trione core and a substituted benzylidene moiety. The benzylidene group is functionalized with a 2-(2,4-dichlorophenoxy)phenyl substituent, which confers distinct electronic and steric properties.
Properties
IUPAC Name |
5-[[2-(2,4-dichlorophenoxy)phenyl]methylidene]-1,3-diazinane-2,4,6-trione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10Cl2N2O4/c18-10-5-6-14(12(19)8-10)25-13-4-2-1-3-9(13)7-11-15(22)20-17(24)21-16(11)23/h1-8H,(H2,20,21,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHCACBWUUHBNDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=C2C(=O)NC(=O)NC2=O)OC3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10Cl2N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-{[2-(2,4-Dichlorophenoxy)phenyl]methylidene}-1,3-diazinane-2,4,6-trione is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its biological properties, including pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is . Its structure features a diazinane core with a dichlorophenoxy substituent, which is known to influence its biological activity significantly.
Pharmacological Effects
Research indicates that compounds similar to 5-{[2-(2,4-Dichlorophenoxy)phenyl]methylidene}-1,3-diazinane-2,4,6-trione exhibit various pharmacological effects:
- Anticonvulsant Activity : Some derivatives have shown anticonvulsant properties in animal models. For example, certain phenoxyphenyl compounds have been reported to interact with benzodiazepine receptors, suggesting a mechanism for seizure control .
- Antimicrobial Activity : The presence of the dichlorophenoxy group is associated with antimicrobial properties. Studies have demonstrated that similar compounds can inhibit bacterial growth, indicating potential applications in treating infections .
- Anti-inflammatory Effects : Compounds with similar structures have been noted for their anti-inflammatory activities. The mechanism often involves inhibition of pro-inflammatory cytokines and modulation of immune responses .
The precise mechanism of action for 5-{[2-(2,4-Dichlorophenoxy)phenyl]methylidene}-1,3-diazinane-2,4,6-trione is not fully elucidated. However, it is hypothesized that:
- Receptor Interaction : The compound may bind to specific receptors in the central nervous system (CNS) and modulate neurotransmitter release.
- Enzyme Inhibition : It might inhibit certain enzymes involved in inflammatory pathways or microbial metabolism.
Study 1: Anticonvulsant Efficacy
A study evaluated the anticonvulsant efficacy of related diazinane derivatives in PTZ (Pentylenetetrazol) and MES (Maximal Electroshock) models. Results indicated a significant reduction in seizure activity compared to controls, suggesting that modifications to the diazinane structure can enhance anticonvulsant properties .
Study 2: Antimicrobial Evaluation
Another investigation focused on the antimicrobial activity of dichlorophenoxy-substituted compounds against various bacterial strains. The results demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli at low concentrations (MIC values ranging from 0.5 to 5 µg/mL), highlighting the potential for developing new antibiotics based on this scaffold .
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Benzylidene Group
Compounds with modifications to the benzylidene substituent exhibit differences in lipophilicity, steric bulk, and electronic effects:
Key Observations :
- Steric Effects : Ortho-substituted derivatives (e.g., ) introduce steric hindrance, which may alter binding affinity to biological targets.
- Electronic Effects : Electron-withdrawing groups (e.g., -CF₃ in ) polarize the benzylidene moiety, affecting reactivity and intermolecular interactions.
Modifications to the Diazinane Core
Barbiturate analogs with variations in the diazinane ring highlight the role of N-alkylation and side-chain substituents:
Key Observations :
- Side Chains : Allyl or bromoallyl groups (e.g., ) are associated with rapid onset and short duration of action in barbiturates.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
